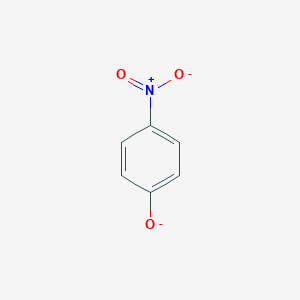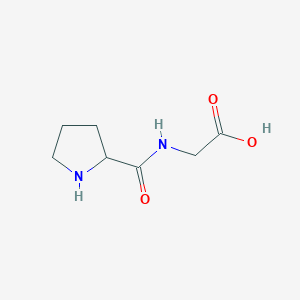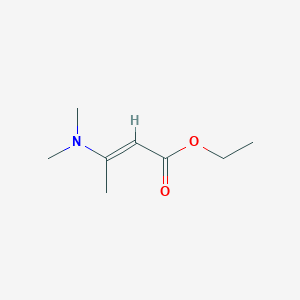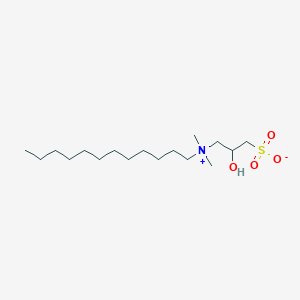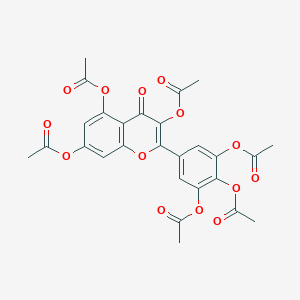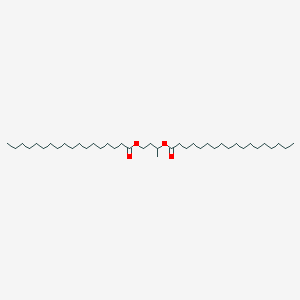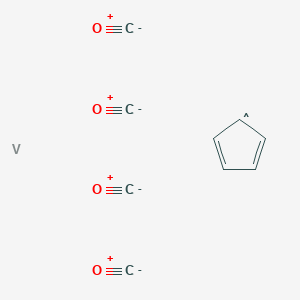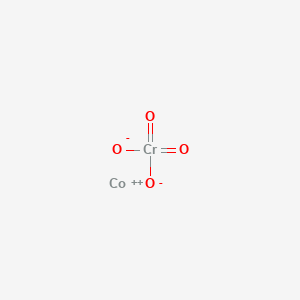
Chromate de cobalt
Vue d'ensemble
Description
Applications De Recherche Scientifique
cobalt(2+);dioxido(dioxo)chromium has a wide range of applications in scientific research. It is used in catalysis, electrochemistry, and materials science. In catalysis, it serves as a catalyst for various organic reactions, including oxidation and polymerization reactions. In electrochemistry, it is used in the development of electrodes and other electrochemical devices. Additionally, it has applications in materials science for the synthesis of advanced materials with unique properties.
Mécanisme D'action
Target of Action
Cobalt chromate, also known as cobalt(2+);dioxido(dioxo)chromium or chromic acid (H2CrO4), cobalt(2+) salt (1:1), is primarily used in industrial applications and environmental remediation . Its primary targets are pollutants in industrial effluents . It has been used in the photocatalytic degradation of organic materials, particularly dyes .
Mode of Action
Cobalt chromate interacts with its targets through a process known as photocatalysis . This involves the absorption of light by the cobalt chromate, which then facilitates chemical reactions . The compound can prevent the recombination of electron-holes and accelerate the transfer of oxidation/reduction agents . This enhances the photocatalytic properties of the material .
Biochemical Pathways
It is known that the compound plays a role in the degradation process of pollutants such as methylene blue dye . The degradation mechanism involves the production of superoxide radicals through the reaction of electrons with oxygen absorbed on the catalyst surface, as well as optically produced holes .
Pharmacokinetics
It is known that the compound is used in environmental remediation, suggesting that it may have properties that allow it to persist in the environment and interact with pollutants .
Result of Action
The action of cobalt chromate results in the degradation of pollutants, leading to cleaner water and a reduced environmental impact . For instance, using a composite of cobalt chromate and graphitic carbon nitride, methylene blue dye was completely degraded after 80 minutes .
Action Environment
The efficacy and stability of cobalt chromate can be influenced by environmental factors. For example, the photocatalytic activity of cobalt chromate is dependent on light, as the compound absorbs light to facilitate chemical reactions . Additionally, the compound’s interaction with pollutants can be affected by the presence of other substances in the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chromic acid (H2CrO4) can be prepared by adding sulfuric acid to a paste of sodium or potassium dichromate . The cobalt(2+) salt is then formed by reacting cobalt(II) ions with chromic acid under controlled conditions. The reaction typically involves dissolving cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, in water and then adding chromic acid to the solution. The resulting cobalt chromate precipitates out of the solution and can be collected by filtration and drying .
Industrial Production Methods: In industrial settings, the production of chromic acid (H2CrO4), cobalt(2+) salt (1:1) involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: cobalt(2+);dioxido(dioxo)chromium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. As an oxidizing agent, chromic acid is known for converting primary alcohols to carboxylic acids and secondary alcohols to ketones .
Common Reagents and Conditions: Common reagents used in reactions with chromic acid include sulfuric acid, sodium dichromate, and potassium dichromate. The reactions typically occur under acidic conditions, which facilitate the oxidation process .
Major Products Formed: The major products formed from reactions involving chromic acid include carboxylic acids and ketones, depending on the starting materials. For example, the oxidation of ethanol with chromic acid produces acetic acid, while the oxidation of isopropanol yields acetone .
Comparaison Avec Des Composés Similaires
cobalt(2+);dioxido(dioxo)chromium can be compared to other chromates and cobalt compounds. Similar compounds include sodium chromate (Na2CrO4), potassium chromate (K2CrO4), and cobalt(II) sulfate (CoSO4) . What sets chromic acid (H2CrO4), cobalt(2+) salt (1:1) apart is its unique combination of chromic acid and cobalt ions, which provides distinct reactivity and applications .
List of Similar Compounds:- Sodium chromate (Na2CrO4)
- Potassium chromate (K2CrO4)
- Cobalt(II) sulfate (CoSO4)
- Cobalt(II) chloride (CoCl2)
- Chromium trioxide (CrO3)
cobalt(2+);dioxido(dioxo)chromium stands out due to its specific properties and the synergistic effects of its components, making it a valuable compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
cobalt(2+);dioxido(dioxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Cr.4O/q+2;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUHPOUJWWTMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoCrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015510 | |
| Record name | Cobalt chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.927 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13455-25-9 | |
| Record name | Cobaltous chromate(III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2CrO4), cobalt(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What catalytic activity does Cobalt chromate exhibit?
A1: Research indicates Cobalt chromate effectively catalyzes the decomposition of propan-2-ol into acetone. [] This reaction follows first-order kinetics, demonstrating the compound's potential in organic synthesis.
Q2: How does Cobalt chromate's catalytic activity compare to other catalysts for propan-2-ol decomposition?
A2: Studies show that Cobalt chromate exhibits lower reactivity compared to Copper chromite and Zinc chromite for propan-2-ol decomposition. [] This suggests a potential order of reactivity: Cobalt chromate < Zinc chromite < Copper chromite.
Q3: Does the pretreatment of Cobalt chromate impact its catalytic activity?
A3: Yes, pretreating Cobalt chromate in oxygen enhances its activity compared to pretreatment in hydrogen. [] This highlights the importance of catalyst preparation methods on performance.
Q4: What is the rate-determining step in propan-2-ol decomposition catalyzed by Cobalt chromate?
A4: Research suggests that the desorption of hydrogen from the catalyst surface is the rate-determining step for Cobalt chromate. [] This insight is crucial for optimizing reaction conditions and catalyst design.
Q5: How does the incorporation of Cobalt chromate into a nanofluid affect engine performance?
A5: A study incorporating Cobalt chromate nanoadditive in a surfactant-free nano-bioemulsion (SNBE) fuel for a CI engine revealed a slight decrease in brake thermal efficiency (BTE) and a minor increase in specific fuel consumption (SFC) compared to ultra-low sulfur diesel (ULSD) at peak load. []
Q6: Are there any environmental concerns associated with Cobalt chromate?
A6: While specific data on Cobalt chromate's ecotoxicological effects is limited in the provided research, the presence of cobalt and chromium in the compound raises concerns. Both elements are known to have potential toxic effects on various organisms and ecosystems.
Q7: What alternative catalysts can be considered for applications where Cobalt chromate is currently used?
A8: For propan-2-ol decomposition, Copper chromite and Zinc chromite have shown higher reactivity than Cobalt chromate. [] Additionally, Zinc oxide exhibits better performance compared to simple oxides. [] These materials could be viable alternatives depending on the specific application requirements.
Q8: What techniques are valuable for characterizing and studying Cobalt chromate?
A8: Based on the provided research, essential techniques include:
- X-ray diffraction: For analyzing the crystal structure and identifying the presence of twinning in Cobalt chromate crystals. []
- Gas chromatography: Useful for analyzing the products of catalytic reactions, such as propan-2-ol decomposition. []
- Engine testing: Allows for assessing the impact of Cobalt chromate-containing fuels on engine performance and emissions. []
Q9: What fields benefit from research on Cobalt chromate?
A9: The diverse applications of Cobalt chromate highlight the interdisciplinary nature of its research:
- Catalysis: Its role in catalyzing chemical reactions like propan-2-ol decomposition is relevant to synthetic chemistry and chemical engineering. []
- Materials Science: Understanding its structural properties and twinning behavior contributes to the development of advanced materials. []
- Energy Engineering: Research on its incorporation into nanofluids for fuel applications has implications for engine efficiency and emissions control. []
Q10: What are the potential health risks associated with Cobalt chromate exposure?
A10: While specific data on Cobalt chromate toxicity is not extensively discussed in the provided research, several studies highlight the potential risks associated with exposure to cobalt and chromium compounds:
- Contact Dermatitis: Cobalt chloride and potassium dichromate are known contact allergens, potentially causing skin irritation and allergic reactions. [, , , , ]
- Respiratory Sensitization: Occupational exposure to cobalt dust has been linked to respiratory sensitization and asthma. []
- Carcinogenicity: Certain chromium (VI) compounds are classified as known human carcinogens, primarily associated with lung cancer risk via inhalation exposure. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



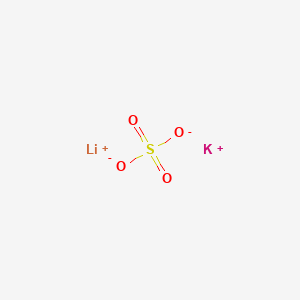
![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol](/img/structure/B89209.png)
![[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol](/img/structure/B89218.png)
